CID 123134439
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Overview
Description
Adenosine 2’,5’-diphosphate sodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is composed of adenosine, a nucleoside, linked to two phosphate groups at the 2’ and 5’ positions. This compound is known for its involvement in cellular energy transfer and signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 2’,5’-diphosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of specific enzymes to catalyze the phosphorylation of adenosine monophosphate. The chemical synthesis route typically involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions.
Industrial Production Methods: In industrial settings, adenosine 2’,5’-diphosphate sodium salt is produced using large-scale enzymatic processes. These processes ensure high yield and purity of the compound. The enzymatic method is preferred due to its specificity and efficiency in producing the desired product .
Chemical Reactions Analysis
Types of Reactions: Adenosine 2’,5’-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine triphosphate, while reduction may produce adenosine monophosphate .
Scientific Research Applications
Adenosine 2’,5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: It plays a role in signal transduction pathways and is used to investigate cellular processes such as energy transfer and metabolism.
Medicine: It is used in research related to cardiovascular diseases, where it helps in understanding platelet aggregation and blood clotting mechanisms.
Industry: It is used in the production of diagnostic reagents and as a component in various biochemical assays
Mechanism of Action
Adenosine 2’,5’-diphosphate sodium salt exerts its effects by interacting with specific receptors and enzymes in the body. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents adenosine diphosphate-induced platelet aggregation and deformation but does not affect adenosine diphosphate-induced inhibition of adenylyl cyclase .
Comparison with Similar Compounds
Adenosine 5’-diphosphate sodium salt: This compound is similar in structure but has the phosphate groups attached at the 5’ position only.
Adenosine 3’,5’-diphosphate sodium salt: This compound has phosphate groups attached at the 3’ and 5’ positions.
Uniqueness: Adenosine 2’,5’-diphosphate sodium salt is unique due to its specific phosphate group attachment at the 2’ and 5’ positions, which gives it distinct biochemical properties and makes it a valuable tool in studying specific enzymatic and cellular processes .
Properties
Molecular Formula |
C10H15N5Na2O10P2 |
---|---|
Molecular Weight |
473.18 g/mol |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
JXVVDBGLTPKWLG-IDIVVRGQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na] |
Origin of Product |
United States |
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